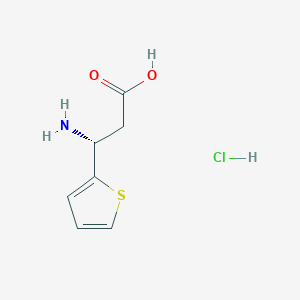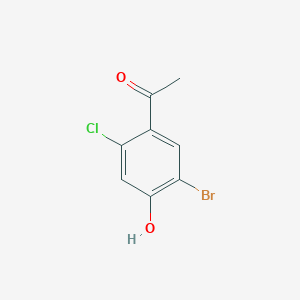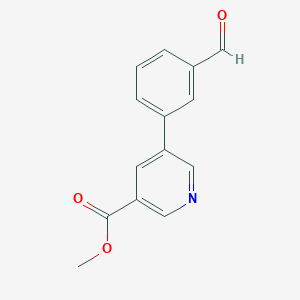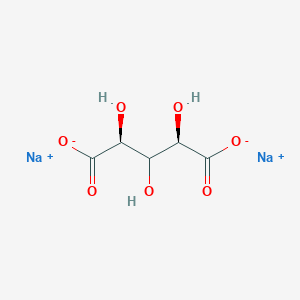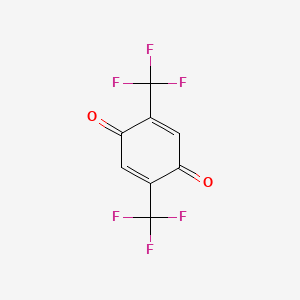
2,5-Bis(trifluoromethyl)-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl groups onto the cyclohexa-2,5-diene-1,4-dione framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives with modified functional groups .
Applications De Recherche Scientifique
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its quinone structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C8H2F6O2 |
|---|---|
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2,5-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H2F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H |
Clé InChI |
VHJUTWTZOBGQHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C=C(C1=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


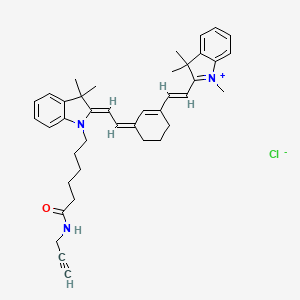
![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
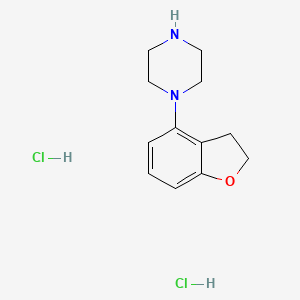
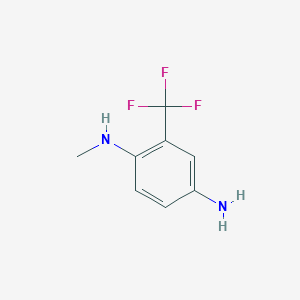
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)
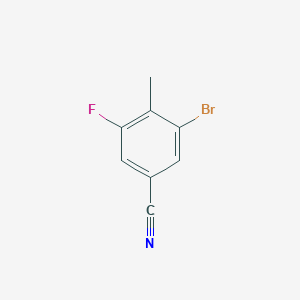
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)
